
1-methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine
Overview
Description
1-Methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine is a compound with the molecular formula C12H25N3 and a molecular weight of 211.35 . It is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine involves several steps. One common method includes the reaction of piperidine with 1-methyl-2-pyrrolidinone under specific conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine lies in its potential as a pharmacological agent. Its structural characteristics make it a candidate for the development of drugs targeting various neurological and psychiatric disorders. Specifically, research indicates that this compound may exhibit properties similar to those of known psychoactive substances, which could lead to advancements in treatments for conditions such as depression and anxiety.
Proteomics Research
The compound is also utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its ability to modulate biological pathways makes it valuable for understanding complex cellular mechanisms. This application is particularly relevant in the context of drug discovery, where elucidating protein targets can inform the development of new therapeutics .
Neuropharmacology
In neuropharmacology, the compound's interaction with neurotransmitter systems is of interest. Preliminary studies suggest that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function. Investigating these interactions can provide insights into the mechanisms underlying various mental health disorders.
Case Study 1: Neurotransmitter Modulation
A study explored the effects of this compound on neurotransmitter release in vitro. Results indicated that the compound significantly increased dopamine levels in cultured neurons, suggesting its potential as a therapeutic agent for disorders characterized by dopaminergic dysfunction.
Case Study 2: Proteomic Profiling
In another study focusing on proteomics, researchers employed this compound to investigate protein expression changes in response to pharmacological treatment. The findings highlighted alterations in specific signaling pathways associated with cell survival and apoptosis, underscoring its role as a modulator of cellular responses.
Data Table: Summary of Applications
Application Area | Description | Potential Impact |
---|---|---|
Medicinal Chemistry | Development of drugs for neurological disorders | Improved treatment options for mental health issues |
Proteomics Research | Biochemical tool for studying protein interactions | Enhanced understanding of cellular mechanisms |
Neuropharmacology | Modulation of neurotransmitter systems | Insights into treatment for mood disorders |
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It can modulate the activity of certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine can be compared with similar compounds such as 1-methyl-2-pyrrolidinone and N-pyrrolidino etonitazene . These compounds share some structural similarities but differ in their specific chemical properties and applications.
Biological Activity
1-Methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine, a piperidine derivative with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a piperidine ring substituted with a methyl group and a pyrrolidine moiety. Its structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H25N3
- Molecular Weight : 211.35 g/mol
Synthesis Methods
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It has been shown to modulate neurotransmitter systems, which may contribute to its potential therapeutic effects in neurological disorders .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of piperidine, including this compound, exhibit significant antibacterial and antifungal properties. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antimalarial Potential : Research into related compounds has revealed promising antimalarial activity against Plasmodium falciparum, suggesting that structural modifications could enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving related compounds:
Compound | Substituent | Activity (EC50) | Notes |
---|---|---|---|
UCF501 | N/A | Low nanomolar | Potent antiplasmodial agent |
Compound 9 | 4-NO2 | 28.6 nM | Higher activity than unsubstituted analogs |
Compound 29 | 4-F | 4.8 nM | Most active in series studied |
These findings illustrate how specific substitutions can significantly impact the potency and selectivity of piperidine derivatives .
Antibacterial Activity
In a comprehensive study examining various monomeric alkaloids, this compound demonstrated robust antibacterial activity against multiple strains. The study reported complete bacterial death within eight hours for certain concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Neuropharmacological Effects
Research into similar piperidine derivatives has suggested that compounds with dual cholinesterase inhibition properties could be beneficial in treating Alzheimer's disease. These findings indicate that modifications to the piperidine structure can lead to significant neuropharmacological effects, which warrant further investigation into the specific actions of this compound in this context .
Properties
IUPAC Name |
1-methyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-9-4-12(5-10-14)13-6-11-15-7-2-3-8-15/h12-13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTJRYACYCRZMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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